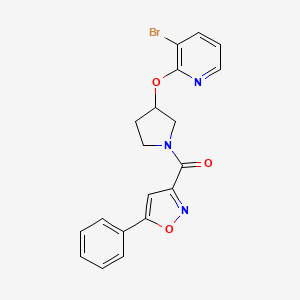

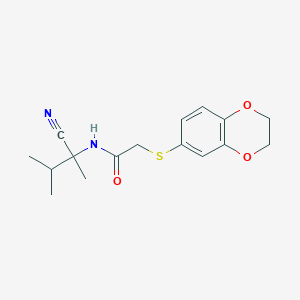

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques

Regioselective Synthesis Methods : A study by Aggarwal et al. (2016) introduced a mild protocol for the regioselective synthesis of related compounds, using a one-pot condensation approach. This method involved the intermediacy of 2-bromo-1,3-diketones formed in situ from 1,3-diketones, confirming the structure of regioisomers through rigorous spectroscopy and X-ray crystallographic studies (Aggarwal et al., 2016).

Metal-Free Synthesis Protocols : Another approach highlighted by Roslan et al. (2016) showcased the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines through a metal-free one-pot synthesis, using commercially available inexpensive substrates (Roslan et al., 2016).

Optical and Material Applications

- Optical Properties and Material Usage : Volpi et al. (2017) synthesized derivatives with notable optical properties, including large Stokes' shift and variable quantum yields. These properties were effectively tuned depending on the chemical structure of the substituents, demonstrating potential for low-cost luminescent materials (Volpi et al., 2017).

Chemical Reactivity and Transformations

- Chemical Rearrangements : Khalafy et al. (2002) explored the reactivity of substituted isoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. This study demonstrated the varied chemical transformations possible with related compounds (Khalafy et al., 2002).

Potential Biological Applications

Antimicrobial Activity : Kumar et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial activity. Notably, compounds with methoxy groups exhibited high antimicrobial activity, suggesting potential applications in medical and pharmaceutical fields (Kumar et al., 2012).

Anticancer Evaluation : Research by Gouhar and Raafat (2015) focused on synthesizing derivatives and evaluating them as anticancer agents. This study indicates the possible application of these compounds in cancer treatment (Gouhar & Raafat, 2015).

Anticonvulsant Agents : Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities, revealing potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Structural and Crystallographic Studies

- Crystal Structure Analysis : Wang et al. (2008) conducted structural analyses of related compounds, demonstrating their potential in understanding molecular configurations and interactions (Wang et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a pyrrolidine ring, which is a common feature in many bioactive compounds . .

Mode of Action

It is known that pyrrolidine derivatives can interact with various biological targets due to their versatile structure . The bromopyridinyl and phenylisoxazolyl groups could potentially interact with different targets, leading to various biological effects.

Result of Action

Preliminary bioassay tests of similar compounds have indicated certain insecticidal and fungicidal activities , suggesting that this compound may also have potential bioactive properties.

Propriétés

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRPERAKLQCSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)

![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)

![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)

![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)